3-[(Tributylstannyl)methoxy]-1-propanol
Description
Overview of Organotin Compounds in Synthetic Organic Chemistry
Organotin compounds are widely utilized in organic synthesis due to their unique reactivity profile. They are known for their tolerance to a wide range of functional groups, stability to air and moisture, and their ability to participate in a variety of transformations. sigmaaldrich.com One of the most prominent applications of organotin reagents is in palladium-catalyzed cross-coupling reactions, famously known as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds between an organostannane and an organic halide or triflate, and has been instrumental in the synthesis of numerous natural products and pharmaceutical agents. sigmaaldrich.com Beyond cross-coupling, organotin hydrides are valuable reagents for radical-mediated reductions and additions, while organotin oxides and hydroxides serve as catalysts in various reactions. wikipedia.orgsigmaaldrich.com
Significance of Functionalized Organotin Reagents
The true versatility of organotin chemistry is unlocked with the introduction of functional groups into the organostannane structure. Functionalized organotin reagents are molecules that, in addition to the reactive tin-carbon bond, possess other chemical functionalities such as hydroxyl, ether, or amino groups. osaka-u.ac.jp This dual reactivity allows for several strategic advantages in multi-step syntheses. For instance, a functional group can be used to anchor the organotin reagent to a solid support, facilitate purification, or participate in subsequent chemical transformations after the tin moiety has reacted. The presence of heteroatoms can also influence the reactivity and selectivity of the organotin reagent through intramolecular coordination or by altering its electronic properties. The development of methods for the synthesis of functionalized stannanes is an active area of research, aiming to expand the synthetic chemist's toolbox. organic-chemistry.org
Contextualizing 3-[(Tributylstannyl)methoxy]-1-propanol within Contemporary Organotin Research
This compound, with its tributylstannyl group, ether linkage, and primary alcohol, is a prime example of a functionalized organotin reagent. While specific research focusing solely on this compound is limited, its structure suggests significant potential in contemporary organometallic research. The tributylstannyl group is a well-established reactive handle for Stille cross-coupling reactions. The methoxy (B1213986) and hydroxyl groups offer sites for further functionalization, such as etherification, esterification, or oxidation.
The presence of both an ether and a hydroxyl group on the alkyl chain attached to the tin atom is particularly noteworthy. The hydroxyl group could potentially act as an internal ligand, influencing the reactivity at the tin center. Furthermore, this bifunctional nature allows for its use as a building block that can introduce a propanol-ether moiety into a target molecule via a Stille coupling, with the terminal hydroxyl group available for subsequent synthetic manipulations. Research into such polyfunctionalized organometallic reagents is a key theme in modern synthetic chemistry, as they offer pathways to increase molecular complexity in a more efficient and controlled manner.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 1079333-34-8 |
| Molecular Formula | C16H36O2Sn |
| IUPAC Name | This compound |
| Molecular Weight | 379.17 g/mol |
| InChI Key | PTAYFGHRDOMJGC-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-(tributylstannylmethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKREWSCUGEUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tributylstannyl Methoxy 1 Propanol
Precursor Synthesis and Characterization Strategies
The successful synthesis of 3-[(Tributylstannyl)methoxy]-1-propanol hinges on the availability and purity of key precursors. The principal starting materials are broadly categorized into a tin-containing electrophile or nucleophile and an organic substrate bearing the propanol (B110389) backbone, often with a reactive site for coupling.
Common tin precursors include tributyltin hydride, tributyltin chloride, and hexabutyldistannoxane. sigmaaldrich.com The organic precursor is typically a derivative of 1,3-propanediol (B51772) where one hydroxyl group is modified to facilitate the reaction, such as 3-chloro-1-propanol (B141029) or an unsaturated analogue like an allyl ether of propanol. google.com The synthesis of these precursors often involves standard organic transformations. For instance, 3-methoxy-1-propanol (B72126) can be prepared by alkylating 1,3-propanediol with methyl chloride. google.comgoogle.com
Characterization of the final product and intermediates relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly crucial.
¹H and ¹³C NMR are used to confirm the carbon skeleton and the successful incorporation of the tributyl groups and the methoxy-propanol chain.
¹¹⁹Sn NMR spectroscopy is a definitive tool for characterizing organotin compounds, with the chemical shift providing information about the coordination number and electronic environment of the tin atom. researchgate.net
Infrared (IR) Spectroscopy is employed to identify functional groups, notably the broad O-H stretch of the alcohol and the C-O stretches of the ether linkages.
Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation patterns that help elucidate the structure.
| Technique | Purpose in Characterization | Typical Observations for Organostannanes |
| ¹H NMR | Elucidates the proton environment of the alkyl chains. | Complex multiplets for butyl groups, distinct signals for the methoxy (B1213986) and propanol backbone. |
| ¹³C NMR | Confirms the carbon framework of the molecule. | Characteristic signals for the four distinct carbons of the butyl group and the carbons of the functional chain. |
| ¹¹⁹Sn NMR | Provides direct information about the tin center. | Chemical shifts are highly sensitive to the substituents on the tin atom. researchgate.net |
| IR Spectroscopy | Identifies key functional groups. | Presence of O-H (alcohol), C-O (ether), and C-H (alkyl) stretching vibrations. |
| Mass Spectrometry | Determines molecular weight and fragmentation. | Isotopic pattern characteristic of tin helps confirm the presence of the element. |
Targeted Synthesis Routes for the Tributylstannyl Moiety
The formation of the carbon-tin bond is the central challenge in synthesizing organostannanes like this compound. wikipedia.org Several robust methods have been developed for this purpose.
Hydrostannylation Approaches
Hydrostannylation involves the addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across an unsaturated carbon-carbon bond. wikipedia.org This method is a powerful tool for forming C-Sn bonds with high atom economy. For the target molecule, this would typically involve the reaction of Bu₃SnH with a precursor containing an alkene, such as 3-(allyloxy)-1-propanol.
The reaction can be initiated by radical initiators (e.g., AIBN) or catalyzed by transition metals, most commonly palladium complexes. wikipedia.orgresearchgate.net The choice of method can influence the regioselectivity of the addition (i.e., whether the tin adds to the terminal or internal carbon of the double bond).
Radical Hydrostannylation: This pathway often leads to the anti-Markovnikov product, with the stannyl (B1234572) group adding to the terminal carbon, which is the desired outcome for this synthesis. researchgate.net
Metal-Catalyzed Hydrostannylation: Catalysts like tetrakis(triphenylphosphine)palladium(0) can provide high yields and selectivity under mild conditions. wikipedia.orgkaust.edu.sa
| Method | Catalyst/Initiator | Key Features | Potential Substrate |
| Radical Hydrostannylation | AIBN, UV light | Prone to side reactions; often gives anti-Markovnikov addition. researchgate.net | 3-(allyloxy)-1-propanol |
| Palladium-Catalyzed | Pd(PPh₃)₄ | Mild conditions, high yields, good selectivity. wikipedia.org | 3-(allyloxy)-1-propanol |
| Magnesium-Catalyzed | MgBu₂ | Alternative to transition metals, can offer different selectivity. kaust.edu.sa | 3-(allyloxy)-1-propanol |
Transmetallation Strategies
Transmetallation is a process where an organic group is transferred from a more electropositive metal to tin. wikipedia.org This typically involves the reaction of an organolithium or Grignard reagent with a tributyltin halide, such as tributyltin chloride (Bu₃SnCl). osaka-u.ac.jp
A plausible synthetic route would involve:
Preparation of a suitable halo-ether precursor, for example, 1-(chloromethoxy)-3-propanol (with the hydroxyl group potentially protected).
Formation of an organolithium or Grignard reagent from this precursor.
Reaction of the newly formed organometallic reagent with Bu₃SnCl to yield the final product after deprotection.
Another sophisticated approach involves transmetallation from other metals like aluminum. For instance, the hydroalumination of propargyl alcohols followed by transmetallation with a tributyltin reagent has been shown to be an effective method for preparing functionalized tributylstannyl compounds. thieme-connect.com This highlights the versatility of transmetallation in creating complex organostannanes. wikipedia.orgthieme-connect.com
Stannyl-Ether Bond Formation Methods
This category refers to synthetic strategies where the ether linkage is formed in the context of the organostannane structure. The Williamson ether synthesis is a classic and highly applicable method here. harvard.eduorganic-chemistry.org This approach would involve the reaction of an alkoxide with an alkyl halide.
For the target molecule, a logical pathway is the reaction of the sodium salt of (tributylstannyl)methanol (B110806) with 3-chloro-1-propanol. The precursor, (tributylstannyl)methanol, can be synthesized from the addition of tributylstannyllithium to paraformaldehyde. orgsyn.org
Reaction Scheme:
Bu₃SnLi + (CH₂O)n → Bu₃SnCH₂OH
Bu₃SnCH₂OH + NaH → Bu₃SnCH₂O⁻Na⁺
Bu₃SnCH₂O⁻Na⁺ + ClCH₂CH₂CH₂OH → this compound + NaCl
This method strategically builds the molecule by first establishing the Sn-C bond and then forming the ether linkage, offering a high degree of control over the final structure.
Introduction of the Propanol Functionality
Strategies for Incorporating the 1-Propanol Unit
Using Halogenated Propanols: Starting with 3-halo-1-propanols (e.g., 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol) is common, particularly in syntheses that rely on nucleophilic substitution, such as the Williamson ether synthesis. google.com The hydroxyl group in these precursors may require protection (e.g., as a silyl (B83357) ether) to prevent it from interfering with intermediate steps, such as the formation of a Grignard reagent, followed by a final deprotection step. organic-chemistry.org
Using Unsaturated Alcohols: Precursors like 3-(allyloxy)-1-propanol are ideal for hydrostannylation reactions. This approach directly installs the tributylstannyl group onto a pre-existing carbon skeleton that already contains the complete methoxy-propanol structure.
Using Diols: 1,3-propanediol serves as a fundamental building block. Through the use of organotin intermediates like dialkylstannylene acetals, it is possible to achieve regioselective functionalization of one hydroxyl group while the other is available for subsequent reactions. researchgate.netnih.gov For example, forming a stannylene acetal (B89532) across the diol allows for the selective alkylation of one oxygen, which could be a pathway to introduce the tributylstannyl-methyl group.
Each of these strategies provides a viable route to the target molecule, with the optimal choice depending on factors such as precursor availability, desired yield, and scalability of the reaction.
Sequential Functionalization Approaches
The synthesis of this compound likely proceeds through a multi-step, or sequential, functionalization pathway. This approach involves the step-by-step construction of the molecule by forming key bonds, typically the C-O ether linkage and the C-Sn bond. Two primary retrosynthetic disconnections suggest plausible forward syntheses.
Route A: Formation of the C-O Bond via Williamson Ether Synthesis
This approach involves the reaction of a tributylstannyl-containing alcohol with a propanol derivative. A probable pathway starts with the preparation of (tributylstannyl)methanol, a known compound. orgsyn.org This intermediate can be synthesized by the reaction of tributylstannyl lithium with paraformaldehyde. orgsyn.org The subsequent step would be a Williamson ether synthesis, reacting the sodium or potassium alkoxide of (tributylstannyl)methanol with a 3-halo-1-propanol derivative (e.g., 3-bromo-1-propanol), where the hydroxyl group is protected to prevent side reactions.
Step 1: Generation of Tributylstannyl Nucleophile: Tributyltin hydride is reacted with a strong base like lithium diisopropylamide (LDA) to form tributylstannyl lithium.
Step 2: Synthesis of (Tributylstannyl)methanol: The generated tributylstannyl lithium is reacted with an electrophilic source of formaldehyde, such as paraformaldehyde, to yield (tributylstannyl)methanol. orgsyn.org
Step 3: Etherification: The (tributylstannyl)methanol is deprotonated with a base (e.g., NaH) to form the corresponding alkoxide. This nucleophile is then reacted with a protected 3-halopropanol (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)propane) to form the protected ether.
Step 4: Deprotection: The final step involves the removal of the protecting group from the propanol hydroxyl moiety to yield the target compound, this compound.
Route B: Formation of the C-Sn Bond
An alternative strategy involves forming the carbon-tin bond as a later step in the sequence. This route would begin with a precursor molecule that already contains the 3-methoxy-1-propanol skeleton.
Step 1: Synthesis of a Halomethyl Ether Precursor: 3-methoxy-1-propanol, which can be synthesized from 1,3-propanediol, is reacted to form a halomethyl ether, such as 3-methoxy-1-(chloromethoxy)propane. google.com This step must be handled with extreme care as chloromethyl ethers are potent carcinogens.
Step 2: Stannylation: The chloromethyl ether is then reacted with a potent tributylstannyl nucleophile, such as tributylstannyl lithium or a Gilman-type reagent, to displace the chloride and form the C-Sn bond, yielding the final product. Organotin compounds can be synthesized via the reaction of an organolithium reagent with trialkyltin chlorides. wikipedia.org
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of organotin compounds like this compound is critical for achieving high yields, purity, and ensuring reaction safety. Key parameters for optimization include the choice of catalyst, solvent, and temperature.
Catalytic Systems in Stannane Synthesis
While the sequential functionalization approaches described above may not require catalysis, related methods for forming C-Sn bonds, such as hydrostannylation, are heavily reliant on catalysts. msu.edu Palladium-catalyzed reactions are particularly prominent in organotin chemistry. wikipedia.orgconicet.gov.ar For instance, a hypothetical catalytic route to a precursor could involve the palladium-catalyzed hydrostannylation of an allyl ether, such as 3-(allyloxy)propan-1-ol, with tributyltin hydride. organic-chemistry.org
The choice of catalyst and ligands is crucial for controlling selectivity and yield. Different palladium complexes and ligands can influence the outcome of the reaction. rsc.org
Table 1: Catalytic Systems in Organotin Synthesis
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Stille Coupling | Formation of C(sp²)-C(sp²) bonds using an organostannane. | wikipedia.org |
| Pd(PPh₃)₂Cl₂ | Stille Coupling | Alternative catalyst for cross-coupling reactions. | rsc.org |
| (NHC)Cu-[MCO] | Hydrostannylation | Catalytic hydrostannylation of alkynes with Bu₃SnH. | organic-chemistry.org |
Solvent Effects and Temperature Control
The choice of solvent is a critical factor in the synthesis of organostannanes. Reactions involving highly reactive intermediates like tributylstannyl lithium necessitate the use of anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching of the nucleophile. orgsyn.org
Furthermore, solvent choice can influence the stability of the organotin products. For example, storing organotin species in methanol (B129727) can lead to redistribution reactions, where alkyl groups are exchanged between tin centers, leading to a mixture of products and impurities. researchgate.net Therefore, non-polar, aprotic solvents are generally preferred for both the reaction and subsequent storage.
Temperature control is equally vital. The generation of organolithium and Grignard reagents is often performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. orgsyn.org The synthesis of tributyltin hydride from tributyltin chloride requires careful temperature management, often using an ice-water bath to control the exothermic reaction, followed by heating to drive the reaction to completion. prepchem.com
Yield Enhancement and Purity Considerations
Maximizing yield and ensuring high purity are paramount, especially given the toxicity of many organotin reagents and byproducts. organic-chemistry.org
Yield Enhancement:
Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion. For instance, in the synthesis of 3-methoxy-1-propanol, an excess of 1,3-propanediol can be used. google.com
Reaction Time: Optimizing the reaction time is crucial. Insufficient time leads to incomplete conversion, while excessively long times can promote the formation of degradation products.
Reagent Purity: The purity of starting materials, such as tributyltin hydride, directly impacts the yield and purity of the final product.
Purity Considerations:
Byproduct Removal: A significant challenge in organotin synthesis is the removal of tin-containing byproducts. Unreacted tributyltin halides or oxides must be carefully separated from the desired product. Aqueous workups can help remove some inorganic tin species, while chromatographic techniques are often necessary for final purification. orgsyn.orgorgsyn.org
Purification Methods: Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method for purifying organostannanes. orgsyn.orgwikipedia.org The choice of eluent is critical to achieve good separation.
Destannylation: In many applications of organostannanes, the tin moiety is ultimately removed. However, for the synthesis of the target compound itself, the goal is to isolate it with high purity. Careful handling is required to avoid unintentional cleavage of the C-Sn bond during purification.
Table 2: Factors Influencing Yield and Purity in Stannane Synthesis
| Factor | Effect on Yield | Effect on Purity | Considerations |
|---|---|---|---|
| Reagent Stoichiometry | Can be increased by using an excess of one reagent. | Improper stoichiometry can lead to unreacted starting materials. | Cost of reagents must be considered. |
| Temperature | Affects reaction rate; optimal temperature maximizes conversion. | Side reactions and decomposition can occur at non-optimal temperatures. | Exothermic reactions require careful cooling. prepchem.com |
| Solvent Choice | Affects solubility and reactivity of reagents. | Can cause side reactions (e.g., redistribution in methanol researchgate.net). | Must be anhydrous and aprotic for reactive intermediates. |
| Workup & Purification | Product loss can occur during extraction and chromatography. | Crucial for removing toxic tin byproducts. organic-chemistry.org | Chromatography is often required for high purity. orgsyn.org |
Reactivity Profiles and Mechanistic Investigations of 3 Tributylstannyl Methoxy 1 Propanol
Reactions Involving the Organotin Moiety
The tributylstannyl group is a well-established functional group in organic synthesis, primarily known for its role in palladium-catalyzed cross-coupling reactions. The carbon-tin (C-Sn) bond is relatively weak and highly polarizable, which dictates its reactivity.
C-Sn Bond Reactivity in Cross-Coupling Processes (e.g., Stille Reaction)
The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In the context of 3-[(Tributylstannyl)methoxy]-1-propanol, the tributylstannylmethyl group can act as a nucleophilic partner in such couplings. The general mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination. wikipedia.org
While specific examples utilizing this compound in Stille reactions are not extensively documented in the literature, the reactivity can be inferred from analogous systems. The presence of the ether and alcohol functionalities is generally well-tolerated in Stille couplings, which are known for their compatibility with a wide range of functional groups. harvard.edu The reaction would proceed by the transfer of the methoxy-1-propanol-3-oxymethyl group from the tin atom to the palladium center during the transmetallation step.
A hypothetical Stille coupling of this compound with an aryl halide is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | 3-(Benzyloxy)methoxy-1-propanol |
The rate and efficiency of the Stille reaction can be influenced by several factors, including the nature of the palladium catalyst, ligands, and additives. For instance, the addition of copper(I) salts can accelerate the reaction rate. harvard.edu The choice of solvent is also crucial, with polar aprotic solvents like THF or DMF being commonly employed.
Radical-Mediated Transformations
Organotin compounds, particularly tributyltin hydride, are widely used in radical chemistry. organic-chemistry.org While this compound is not a tin hydride, the C-Sn bond can still participate in radical reactions. For instance, homolytic cleavage of the C-Sn bond can be initiated by photolysis or radical initiators like AIBN (azobisisobutyronitrile), generating a tributyltin radical and a primary alkyl radical. study.com
This generated radical can then undergo various transformations, such as addition to alkenes or alkynes, or cyclization if an unsaturated moiety is present elsewhere in the molecule. youtube.comnih.gov In the case of this compound itself, intramolecular radical reactions are unlikely without further modification. However, if the alcohol functionality were to be derivatized with an unsaturated ester, for example, a radical cyclization could be envisaged.
A plausible, though not experimentally verified, radical cyclization pathway is shown below:
| Starting Material | Radical Initiator | Intermediate Radical | Product |
| Acrylate ester of this compound | AIBN | Carbon-centered radical after C-Sn bond homolysis | Cyclized lactone |
Transmetallation Reactions with Other Organometallics
The C-Sn bond can undergo transmetallation with other organometallic reagents, most notably organolithium compounds. wikipedia.org This reaction involves the exchange of the metal, leading to a new organometallic species. For this compound, treatment with an organolithium reagent like n-butyllithium would result in the formation of a new lithium alkoxide and tetrabutyltin. acs.orguark.edu
This transmetallation process is a powerful tool for generating highly reactive organolithium reagents that might be difficult to prepare by other means. arkat-usa.org The resulting lithiated species can then be reacted with a variety of electrophiles.
| Organostannane | Organolithium Reagent | Lithiated Intermediate | Quenching Electrophile | Product |
| This compound | n-Butyllithium | Lithiated alkoxide | D₂O | Deuterated alcohol |
Reactivity of the Alcohol Functionality
The primary alcohol group in this compound exhibits the typical reactivity of a primary alcohol, allowing for oxidation, esterification, and etherification. The presence of the bulky and relatively non-polar tributylstannyl group may sterically hinder reactions at the alcohol, but it is generally considered a compatible functional group for many standard transformations of alcohols.
Oxidation Reactions
Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgunizin.org For the conversion of this compound to the corresponding aldehyde, 3-[(tributylstannyl)methoxy]propanal, mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation would be suitable to avoid over-oxidation. youtube.com
To achieve the corresponding carboxylic acid, 3-[(tributylstannyl)methoxy]propanoic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be required. unizin.org It is important to note that the organotin moiety is generally stable under these oxidative conditions, although harsh acidic or basic conditions could potentially lead to C-Sn bond cleavage.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 3-[(Tributylstannyl)methoxy]propanal |
| This compound | Potassium permanganate (KMnO₄) | 3-[(Tributylstannyl)methoxy]propanoic acid |
Derivatization via Esterification and Etherification
The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.ukyoutube.com The Fischer esterification, using a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method. commonorganicchemistry.com
Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers, though this is less controlled for forming unsymmetrical ethers. masterorganicchemistry.comnih.gov
| Reaction Type | Reagents | Product |
| Esterification | Acetic anhydride, pyridine | 3-[(Tributylstannyl)methoxy]propyl acetate |
| Etherification | Sodium hydride, Methyl iodide | 1-Methoxy-3-[(tributylstannyl)methoxy]propane |
The methoxymethyl (MOM) ether is a common protecting group for alcohols, and its chemistry provides an interesting parallel. The deprotection of MOM ethers can be achieved under various conditions, and the differential reactivity between aliphatic and aromatic MOM ethers has been studied. orgsyn.orgorganic-chemistry.orgnih.gov This highlights the potential for selective manipulation of the alcohol group in this compound in the presence of other functional groups.
Nucleophilic Reactivity of the Hydroxyl Group
The terminal primary hydroxyl (-OH) group in this compound serves as a primary site for nucleophilic reactions, characteristic of primary alcohols. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, attacking various electrophilic centers. However, for the hydroxyl group to participate in nucleophilic substitution reactions where it acts as a leaving group, it must first be protonated by a strong acid or converted into a better leaving group, as the hydroxide ion (OH⁻) is a poor leaving group. jackwestin.comlibretexts.org
Common transformations to enhance its leaving group ability include conversion to sulfonate esters, such as tosylates or mesylates. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. libretexts.org In this process, the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon atom is retained. libretexts.org Once converted, these sulfonate groups are excellent leaving groups and readily participate in S_N2 reactions. libretexts.orglibretexts.org
The presence of the bulky tributylstannyl group, although spatially distant from the hydroxyl group, may exert some steric and electronic influence on the reaction rates, though typically the reactivity profile remains that of a primary alcohol. jackwestin.com
Table 1: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Mechanism |
|---|---|---|---|
| Conversion to Alkyl Halide | HBr or HI | 3-[(Tributylstannyl)methoxy]-1-bromopropane | S_N2 |
| Tosylation | Tosyl chloride, pyridine | 3-[(Tributylstannyl)methoxy]-1-propyl tosylate | Nucleophilic Acyl Substitution |
| Esterification | Carboxylic acid, acid catalyst | Ester | Fischer Esterification |
Reactivity of the Ether Linkage
Ethers are generally characterized by their low reactivity and are often used as solvents in chemical reactions because of their stability. openstax.orglibretexts.org The ether linkage in this compound is similarly robust and does not react with halogens, dilute acids, or bases under normal conditions. openstax.orglibretexts.org
Potential for Cleavage and Rearrangement
The most significant reaction involving the ether linkage is its cleavage under harsh conditions with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. openstax.org The cleavage is a nucleophilic substitution reaction that can proceed through either an S_N1 or S_N2 mechanism, depending on the nature of the groups attached to the ether oxygen. openstax.orgwikipedia.org
For this compound, the ether oxygen is bonded to a tributylstannylmethyl group (-CH₂SnBu₃) and a propyl group (-CH₂CH₂CH₂OH). Since both are primary alkyl groups, the reaction proceeds via an S_N2 mechanism. openstax.orglibretexts.org The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alkyloxonium ion). chemistrysteps.comlibretexts.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing an alcohol. openstax.orglibretexts.org In this specific molecule, the steric bulk of the tributyltin group would likely direct the nucleophilic attack to the propyl chain, leading to cleavage of the C-O bond on that side.
Chemoselectivity and Regioselectivity in Complex Transformations
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In this compound, the two main functional groups are the primary alcohol and the ether. A reagent that can react with both, such as a strong acid, will exhibit chemoselectivity. For instance, converting the alcohol to a tosylate can be achieved with high selectivity without cleaving the ether linkage because the conditions are not harsh enough to promote ether cleavage. researchgate.net
Regioselectivity, the preference for reaction at one position over another, is also a key consideration. In the case of acid-catalyzed ether cleavage, the halide nucleophile will preferentially attack one of the two alpha-carbons adjacent to the ether oxygen. As previously mentioned, the attack is likely to occur at the carbon of the propyl chain due to the significant steric hindrance imposed by the tributylstannyl group on the other side.
The tributylstannyl group itself is pivotal in many selective transformations. For example, in radical cyclization reactions initiated by reagents like AIBN and tributyltin hydride, the formation of specific ring sizes is highly favored, demonstrating regioselectivity. youtube.com In palladium-catalyzed cross-coupling reactions (Stille reaction), the choice of ligands and additives can dramatically influence the rate and selectivity of the reaction. researchgate.net
Detailed Mechanistic Elucidation of Key Reactions
Kinetic Studies and Reaction Order Determination
To understand the reaction mechanism in detail, kinetic studies are essential. For a representative reaction, such as the S_N2 cleavage of the ether linkage by HBr, a kinetic study could be designed to determine the reaction order with respect to each reactant.
The proposed mechanism involves a rapid, reversible protonation of the ether oxygen followed by a slower, rate-determining S_N2 attack by the bromide ion.
Step 1 (Fast Equilibrium): R-O-R' + HBr ⇌ [R-OH⁺-R']Br⁻
Step 2 (Slow, Rate-Determining): Br⁻ + R-CH₂-O⁺H-R' → Br-CH₂-R + R'-OH
Rate = k[Ether][HBr]
Table 2: Hypothetical Kinetic Study Design for Ether Cleavage
| Experiment | Initial [Organostannane] (M) | Initial [HBr] (M) | Expected Outcome for S_N2 Mechanism |
|---|---|---|---|
| 1 | 0.1 | 0.1 | Baseline Rate (R₁) |
| 2 | 0.2 | 0.1 | Rate ≈ 2 x R₁ |
| 3 | 0.1 | 0.2 | Rate ≈ 2 x R₁ |
Compound Names
Identification of Reaction Intermediates
The identification of reaction intermediates for transformations involving this compound would likely mirror those observed in the extensively studied Stille cross-coupling reaction. This reaction typically involves a palladium catalyst and proceeds through a catalytic cycle involving several key intermediates.
The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, which generates a Pd(II) intermediate. fiveable.melibretexts.org This intermediate is typically a 16-electron square planar complex. libretexts.org Subsequent transmetalation with the organostannane, in this case, this compound, would lead to the formation of a new Pd(II) intermediate where the organic group from the tin compound has been transferred to the palladium center. fiveable.melibretexts.org
Studies on the mechanism of the Stille reaction have identified both cis and trans isomers of the Pd(II) intermediates. libretexts.orguwindsor.ca The initial product of oxidative addition is often a cis complex, which can then rapidly isomerize to the more thermodynamically stable trans isomer, especially when bulky ligands are used on the palladium catalyst. libretexts.orguwindsor.ca The final step of the catalytic cycle is reductive elimination from a cis-configured intermediate, which yields the coupled product and regenerates the active Pd(0) catalyst. fiveable.melibretexts.org
While direct observation of intermediates for reactions involving this compound is not available, the expected intermediates based on the general mechanism of the Stille reaction are outlined in the table below.
| Intermediate Type | General Structure | Description |
| Pd(II) Oxidative Addition Product | cis-[Pd(R')(X)(L)₂] | Formed from the reaction of an organic halide (R'-X) with the Pd(0) catalyst. |
| Isomerized Pd(II) Intermediate | trans-[Pd(R')(X)(L)₂] | The more stable isomer of the oxidative addition product. |
| Transmetalation Intermediate | [Pd(R')(R'')(L)₂] | Formed after the transfer of the organic group from the stannane to the palladium center. |
Role of Ligands and Catalysts in Mediating Reactivity
The reactivity of this compound in cross-coupling reactions is critically dependent on the choice of catalyst and associated ligands. Palladium complexes are the most common catalysts for reactions involving organostannanes, such as the Stille reaction. fiveable.melibretexts.org
Catalysts: The active catalyst is typically a Pd(0) species, which can be introduced directly, for example as Pd(PPh₃)₄, or generated in situ from a Pd(II) precursor. libretexts.org The catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle. fiveable.me
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes, play a crucial role in modulating the reactivity and stability of the palladium catalyst. The nature of the ligand can influence:
Reaction Rate: Electron-rich and bulky ligands can promote the rate of oxidative addition, which is often the rate-determining step.
Stability of Intermediates: Ligands stabilize the palladium intermediates throughout the catalytic cycle.
Selectivity: In cases where multiple reactive sites are present, the choice of ligand can influence the chemoselectivity of the reaction.
The table below summarizes the role of different types of ligands and common palladium sources in mediating the reactivity of organostannane compounds, which would be applicable to this compound.
| Component | Example(s) | Role in the Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Phosphine Ligands | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilize the catalyst, influence the rate of oxidative addition and reductive elimination. |
| N-Heterocyclic Carbene (NHC) Ligands | IMes, SIMes | Strong electron-donating ligands that can enhance catalytic activity. |
The functional group tolerance of Stille coupling reactions is generally high, meaning that the ether and alcohol functionalities in this compound are expected to be compatible with typical reaction conditions. fiveable.me
Applications of 3 Tributylstannyl Methoxy 1 Propanol As a Synthetic Building Block
Utility in Carbon-Carbon Bond Formation
The primary utility of organostannanes like 3-[(Tributylstannyl)methoxy]-1-propanol in synthetic chemistry lies in their ability to participate in carbon-carbon bond-forming reactions. The carbon-tin bond is relatively weak and can be cleaved under specific conditions to allow the transfer of the organic group to another molecule, a process known as transmetalation, which is a key step in many cross-coupling reactions.
The application of organostannane reagents is crucial in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is controlled. Chiral α-alkoxy allylic stannanes, for instance, undergo highly selective additions to aldehydes, which are promoted by Lewis acids, to produce syn addition products. orgsyn.org While specific studies detailing the stereoselective applications of this compound are not extensively documented, its structural features suggest potential for development in this area. The hydroxyl group in its structure could serve as a directing group or be modified with a chiral auxiliary to influence the stereochemical outcome of reactions. The development of stereocontrolled synthesis often relies on such functionalized intermediates to build complex molecular architectures with high precision. mdpi.com
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy in the synthesis of cyclic compounds. Organometallic reagents are often employed in these processes. Although specific examples using this compound in annulation reactions are not prominent in the literature, related organostannane compounds are known to participate in such transformations. The bifunctional nature of this reagent—containing both a nucleophilic organotin moiety and an electrophilic or further functionalizable hydroxyl group—presents possibilities for its use in intramolecular cyclization or multicomponent reactions that lead to ring formation.
Role in Heterocycle Synthesis
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and natural products. beilstein-journals.org The synthesis of these structures is a major focus of organic chemistry. researchgate.net Organotin compounds have been noted for their utility in constructing heterocyclic systems. osaka-u.ac.jp For example, multicomponent reactions, which efficiently build complex molecules in a single step, can be used to generate heterocycles. nih.govnih.gov The functional groups present in this compound could potentially be exploited in sequential or one-pot reactions to build various heterocyclic scaffolds. The hydroxyl group could be transformed into a leaving group or a nitrogen-containing functionality to facilitate cyclization.
Functional Group Interconversions and Manipulations
A key aspect of organic synthesis is the ability to convert one functional group into another to achieve a target molecular structure. ub.eduscribd.com The this compound molecule contains two distinct functional groups: the tributylstannyl group and a primary alcohol.
The hydroxyl group can undergo a wide range of standard transformations:
Oxidation: It can be oxidized to an aldehyde or a carboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding alkyl halide. vanderbilt.edu
Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu
The tributylstannyl group is primarily used in cross-coupling reactions but can also be replaced by a hydrogen atom (protodestannylation) or a halogen (halodestannylation), providing pathways to further diversify the molecule's structure.
Table 1: Potential Functional Group Interconversions for this compound
| Starting Functional Group | Reagent/Condition | Product Functional Group |
| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Primary Alcohol (-CH₂OH) | Jones Reagent | Carboxylic Acid (-COOH) |
| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-OTs) |
| Tributylstannyl (-SnBu₃) | R-X, Pd catalyst | R- (New C-C bond) |
| Tributylstannyl (-SnBu₃) | H⁺ | Hydrogen (-H) |
Contributions to Complex Molecule Synthesis
The synthesis of complex molecules, particularly natural products and pharmaceuticals, often requires the assembly of smaller, functionalized building blocks. northwestern.eduasischem.comresearchgate.net Organostannanes serve as valuable intermediates in these synthetic campaigns. For example, tributyl[(methoxymethoxy)methyl]stannane has been used as a hydroxymethyl anion equivalent, a building block that allows for the introduction of a -CH₂OH group into a molecule. orgsyn.org
Given its structure, this compound can be considered a bifunctional building block. It can act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions via the stannane moiety while the hydroxyl end provides a handle for subsequent synthetic manipulations or for attachment to a solid support. This dual functionality makes it a potentially valuable tool for the convergent synthesis of complex targets.
Potential as a Precursor for Advanced Polymeric Materials
The development of new polymeric materials with tailored properties is an active area of research. While direct polymerization of this compound is not a common application, its derivatives could serve as specialized monomers. For instance, the hydroxyl group could be converted to a polymerizable group, such as an acrylate or methacrylate. The resulting monomer, containing a tributyltin moiety, could then be polymerized.
Alternatively, the organostannane functionality could be used to modify existing polymers through Stille coupling, grafting the -(CH₂)₃OCH₂- side chain onto a polymeric backbone. This could be a method for fine-tuning polymer properties. Propanol (B110389) itself has been investigated as a precursor for the production of biopolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate), highlighting the utility of propanol-based structures in polymer science. nih.gov
Derivatives and Analogues of 3 Tributylstannyl Methoxy 1 Propanol
Synthesis of Analogues with Varied Alkyl Groups on Tin
The identity of the alkyl groups on the tin atom significantly influences the steric and electronic properties of organostannanes, thereby affecting their reactivity and physical characteristics. The synthesis of analogues of 3-[(tributylstannyl)methoxy]-1-propanol with different alkyl groups on the tin atom can be achieved through several established methods in organotin chemistry.
A primary route involves the reaction of a trialkyltin halide with the alkoxide of 3-methoxy-1-propanol (B72126). By selecting different trialkyltin chlorides (R₃SnCl), a variety of analogues can be prepared. For instance, trimethyltin (B158744) and triphenyltin (B1233371) analogues can be synthesized using trimethyltin chloride and triphenyltin chloride, respectively. This reaction is typically carried out in the presence of a base, such as sodium hydride or an amine, to generate the alkoxide in situ.
Alternatively, tetraalkylstannanes can be synthesized by reacting tin tetrachloride with four equivalents of an organolithium or Grignard reagent. researchgate.net Subsequent redistribution reactions (Kocheshkov comproportionation) between the tetraalkylstannane (R₄Sn) and tin tetrachloride (SnCl₄) can yield the desired trialkyltin chloride (R₃SnCl), which can then be used as described above. researchgate.net This method is particularly useful for preparing a range of trialkyltin precursors with identical or mixed alkyl groups.
Another approach involves the use of trialkylstannyl lithium reagents (R₃SnLi), which can be prepared by the reaction of a hexaalkylditin compound with lithium metal or by the reaction of a trialkyltin halide with a reducing agent. These nucleophilic tin species can then react with a suitable electrophile derived from 3-methoxy-1-propanol.
The choice of alkyl group—from the less sterically demanding methyl group to the bulkier phenyl or cyclohexyl groups—can be used to fine-tune the properties of the resulting stannane. The table below illustrates a selection of potential analogues and the corresponding trialkyltin halide precursors.
| Analogue Name | Alkyl Group (R) on Tin | Trialkyltin Halide Precursor |
| 3-[(Trimethylstannyl)methoxy]-1-propanol | Methyl | Trimethyltin chloride |
| 3-[(Triethylstannyl)methoxy]-1-propanol | Ethyl | Triethyltin chloride |
| 3-[(Tripropylstannyl)methoxy]-1-propanol | Propyl | Tripropyltin chloride |
| 3-[(Triphenylstannyl)methoxy]-1-propanol | Phenyl | Triphenyltin chloride |
Modifications of the Propanol (B110389) Chain Structure
The versatility of this class of compounds can be further expanded by modifying the 3-methoxy-1-propanol backbone. These modifications can include altering the chain length, introducing branching, or forming cyclic structures.
Chain Length Variation
Analogues with different alkane chain lengths can be synthesized by starting with the corresponding ω-methoxy-1-alkanol. For example, using 2-methoxyethanol (B45455) or 4-methoxy-1-butanol in the reaction with tributyltin chloride would yield the analogous tributylstannyl ethers with shorter or longer carbon chains, respectively. The general synthetic strategies would remain similar to those used for the propanol derivative.
Introduction of Branching and Cyclization
The introduction of branching on the propanol chain can be achieved by using substituted 1,3-diols as starting materials. For instance, the use of 2-methyl-1,3-propanediol, after selective methylation of one hydroxyl group, would lead to a branched analogue.
The synthesis of cyclic analogues can be envisioned through intramolecular reactions. For example, a suitably functionalized organostannyl ether with a leaving group at the appropriate position on the alkyl chain could undergo intramolecular cyclization to form a cyclic ether. acs.org The formation of such cyclic structures would be governed by the principles of ring-closing reactions, with the size of the resulting ring depending on the length of the carbon chain. The synthesis of cyclic ethers often involves the intramolecular displacement of a halide or other leaving group by an alkoxide. nih.gov
Functionalization of the Alcohol Moiety to Form Other Ethers or Esters
The terminal hydroxyl group of this compound is a key site for further functionalization, allowing for the synthesis of a wide range of derivatives, including other ethers and esters.
The synthesis of ethers can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of a new ether linkage at the terminus of the propanol chain.
Esterification of the alcohol can be achieved through several methods. A common laboratory procedure involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). libretexts.org Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640). libretexts.org These reactions typically proceed under milder conditions and often give higher yields. Organotin compounds themselves can act as catalysts for esterification reactions. researchgate.net
The following table provides examples of potential ether and ester derivatives and the reagents that could be used for their synthesis.
| Derivative Type | Derivative Name | Reagent |
| Ether | 1-Ethoxy-3-[(tributylstannyl)methoxy]propane | Ethyl iodide |
| Ether | 1-Benzyloxy-3-[(tributylstannyl)methoxy]propane | Benzyl bromide |
| Ester | 3-[(Tributylstannyl)methoxy]propyl acetate | Acetic anhydride or Acetyl chloride |
| Ester | 3-[(Tributylstannyl)methoxy]propyl benzoate | Benzoyl chloride |
Stereochemical Control in Analogue Synthesis
The introduction of stereocenters into the propanol chain of this compound analogues opens up the possibility of creating chiral organostannanes. The stereochemical outcome of the synthesis of such analogues can be controlled through various asymmetric synthesis strategies.
If a chiral starting material is used, such as an enantiomerically pure substituted 1,3-diol, the stereochemistry can be transferred to the final product. For example, starting with (R)- or (S)-1,3-butanediol and performing a regioselective methylation followed by stannylation would yield a chiral product.
Alternatively, asymmetric reactions can be employed to create stereocenters during the synthesis. The use of chiral catalysts or auxiliaries can direct the formation of one enantiomer over the other. For instance, the stereoselective reduction of a ketone precursor to a secondary alcohol can establish a chiral center. researchgate.net The field of asymmetric catalysis has developed powerful methods for the enantioselective synthesis of chiral alcohols and ethers. nih.gov
Comparative Reactivity and Applications of Derivatives
The structural modifications discussed in the preceding sections are expected to have a significant impact on the reactivity and potential applications of the resulting derivatives.
The nature of the alkyl groups on the tin atom influences the nucleophilicity and steric hindrance of the stannane. For example, trimethylstannyl derivatives are generally more reactive in transmetalation reactions than their tributylstannyl counterparts due to the smaller size of the methyl groups. Conversely, triphenylstannyl derivatives may exhibit different reactivity due to the electronic effects of the phenyl rings.
Modifications to the propanol chain can also affect reactivity. The introduction of branching near the stannylmethoxy group could sterically hinder reactions at the tin center. The chain length can influence the solubility and physical properties of the molecule.
The functionalization of the terminal alcohol group introduces new reactive sites. Ethers are generally stable, but the presence of an ester group provides a site for hydrolysis or other nucleophilic acyl substitution reactions.
The primary application of such organostannanes is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where the organostannane transfers an organic group to an organic halide. The derivatives of this compound could potentially be used to introduce the functionalized propanol chain into more complex molecules. The presence of the ether and alcohol functionalities provides handles for further synthetic transformations.
The table below provides a hypothetical comparison of the reactivity of different analogues in a generic Stille coupling reaction.
| Analogue | Alkyl Group on Tin | Propanol Chain Modification | Relative Reactivity (Hypothetical) |
| 3-[(Trimethylstannyl)methoxy]-1-propanol | Methyl | None | High |
| This compound | Butyl | None | Moderate |
| 3-[(Triphenylstannyl)methoxy]-1-propanol | Phenyl | None | Low |
| 3-[(Tributylstannyl)methoxy]-2-methyl-1-propanol | Butyl | Branched | Moderate-Low |
This comparative reactivity is based on general trends in organotin chemistry, where less sterically hindered and more electron-rich stannanes tend to be more reactive.
Advanced Mechanistic and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for gaining deep insights into the molecular properties and reactivity of organotin compounds, including 3-[(Tributylstannyl)methoxy]-1-propanol. These computational methods allow for the detailed examination of electronic structures, reaction mechanisms, and the prediction of chemical behavior at the atomic level. Density Functional Theory (DFT) is a particularly prominent method for these investigations due to its balance of computational cost and accuracy. mdpi.com
The electronic environment of the tin atom is a primary determinant of the reactivity and spectroscopic properties of this compound. DFT calculations can provide a quantitative description of the electronic structure. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are employed to determine the partial atomic charges on the tin center and surrounding atoms. These calculations can elucidate the nature of the tin-carbon and tin-oxygen bonds, revealing their covalent and ionic character.
For a molecule like this compound, the tin atom is expected to carry a significant positive charge due to the electronegativity of the oxygen and carbon atoms it is bonded to. The coordination environment of the tin atom, which can vary from tetrahedral to hypercoordinate geometries, significantly influences its electronic properties. researchgate.netresearchgate.netwikipedia.org
Computational chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions involving organotin compounds. By locating and characterizing the transition state structures, it is possible to understand the detailed mechanism of a reaction. For this compound, this could include reactions such as transesterification or hydrolysis. researchgate.netresearchgate.net
DFT calculations can be used to determine the activation energies and geometries of transition states. nih.govresearchgate.net This information is invaluable for understanding the factors that control the reaction rates and for designing more efficient catalytic processes. For instance, in a hypothetical hydrolysis reaction, calculations could reveal a pentacoordinate tin intermediate or transition state, which is a common feature in the chemistry of organotin compounds. wikipedia.org
Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT calculations, is a powerful tool for predicting the reactivity and selectivity of molecules. mdpi.com The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the nucleophilic and electrophilic character of different sites within the this compound molecule.
The HOMO is likely to be localized on the oxygen atoms, making them potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the tin atom, indicating its susceptibility to nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity of the molecule. mdpi.com These calculations can help predict the regioselectivity and stereoselectivity of reactions involving this compound.
Spectroscopic Investigations of Reaction Pathways
Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions and for identifying transient intermediates, thereby providing experimental validation for computationally predicted reaction mechanisms.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing reactions as they occur in the reaction vessel. For reactions involving this compound, ¹¹⁹Sn NMR spectroscopy is particularly informative. dur.ac.uk The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and electronic environment. nih.gov
By monitoring the changes in the ¹¹⁹Sn NMR spectrum over time, it is possible to track the consumption of the starting material, the formation of products, and the appearance and disappearance of any intermediates. For example, a change in the coordination of the tin center from four to five or six would result in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. researchgate.net This technique can provide crucial data on reaction kinetics and help to elucidate the reaction mechanism. acs.org
Hypothetical ¹¹⁹Sn NMR Data for Reaction Monitoring
| Species | Coordination Number | Hypothetical ¹¹⁹Sn Chemical Shift (ppm) |
|---|---|---|
| This compound (Starting Material) | 4 | +50 to +80 |
| Pentacoordinate Intermediate | 5 | -100 to -150 |
| Hexacoordinate Intermediate | 6 | -200 to -300 |
| Product | 4 | Varies depending on product structure |
In addition to NMR, other advanced spectroscopic techniques can be employed to detect and characterize reactive intermediates in reactions of this compound. These techniques can provide complementary information to build a more complete picture of the reaction pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor changes in vibrational frequencies of functional groups, such as the Sn-O and Sn-C bonds, during a reaction.
Raman Spectroscopy: Provides information about low-frequency vibrations, which can be particularly useful for studying the skeletal modes of organotin compounds.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify charged intermediates in the reaction mixture. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) can aid in the separation and identification of various species present during the reaction. wiley.comresearchgate.net
These spectroscopic methods, when used in combination with quantum chemical calculations, provide a powerful and comprehensive approach to understanding the complex reaction mechanisms of organotin compounds like this compound.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by replacing an atom in a reactant with one of its isotopes. This substitution can lead to observable changes in reaction rates (kinetic isotope effects) or allow for the tracing of atoms through a reaction pathway. For a compound like this compound, isotopic labeling studies, though not extensively documented in the public domain, could provide profound insights into its reactivity, particularly in cleavage reactions of the Sn-C bond and transformations of the propanol (B110389) moiety.
Kinetic Isotope Effects to Probe Rate-Determining Steps
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, key reactions would involve the cleavage of the bond between the tin atom and the methoxypropyl group.
Hypothetical studies could involve the synthesis of isotopically labeled this compound, for instance, by replacing the hydrogen atoms on the carbon adjacent to the tin atom with deuterium (²H) or by using a heavier tin isotope. The rates of a specific reaction, such as a protodestannylation (cleavage of the Sn-C bond by a proton), would then be compared between the labeled and unlabeled compounds.
A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step. Conversely, a small or non-existent KIE would suggest that this bond cleavage is not involved in the slowest step of the reaction.
Hypothetical Kinetic Isotope Effect Data for the Protodestannylation of this compound
| Labeled Position | Rate Constant (unlabeled), k_H (s⁻¹) | Rate Constant (labeled), k_D (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) | Implication for Rate-Determining Step |
| C1 of methoxypropyl | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 | C-H bond cleavage is likely the rate-determining step. |
| C3 of propanol | 1.5 x 10⁻⁴ | 1.4 x 10⁻⁴ | 1.07 | C-H bond cleavage at this position is not involved in the rate-determining step. |
Note: The data presented in this table is hypothetical and for illustrative purposes to explain the concept of kinetic isotope effects in the context of the specified compound.
Tracing Reaction Pathways with Labeled Precursors
Isotopic labels can also serve as tracers to follow the fate of atoms or molecular fragments through a complex reaction sequence. By using precursors labeled with stable or radioactive isotopes, it is possible to identify the origin of atoms in the final products, thereby mapping the reaction pathway.
For this compound, one could envision a study where the oxygen atom in the methoxy (B1213986) group is labeled with ¹⁸O. If this compound were subjected to a reaction that cleaves the ether linkage, the position of the ¹⁸O label in the products would reveal the mechanism of cleavage. For instance, if the ¹⁸O is found in the resulting alcohol fragment, it would suggest cleavage of the C-O bond on one side of the ether, whereas its presence in a different product would indicate an alternative cleavage pattern.
Similarly, labeling the tributyl groups on the tin atom with ¹³C could help in understanding ligand exchange reactions or the fate of the organotin moiety in various chemical or biological transformations.
Hypothetical Pathway Tracing using ¹⁸O Labeling in the Hydrolysis of this compound
| Labeled Precursor | Reaction Condition | Observed Products | Location of ¹⁸O Label | Mechanistic Insight |
| 3-[(Tributylstannyl)meth¹⁸oxy]-1-propanol | Acid-catalyzed hydrolysis | Tributyltin hydroxide, Methanol (B129727), 1,3-Propanediol (B51772) | Methanol | The reaction proceeds through the cleavage of the C-O bond between the methoxy carbon and the oxygen atom. |
| 3-[(Tributylstannyl)methoxy]-1-propan-¹⁸ol | Oxidation | 3-[(Tributylstannyl)methoxy]propanoic acid | Carboxylic acid group | The terminal alcohol group is oxidized to a carboxylic acid without cleavage of the C-O bond. |
Note: The data presented in this table is hypothetical and for illustrative purposes to explain the concept of tracing reaction pathways using labeled precursors for the specified compound.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Transformations
The presence of the tributyltin group suggests that 3-[(Tributylstannyl)methoxy]-1-propanol could serve as a precursor to various catalytic species. Organotin compounds are known to be effective catalysts in a range of organic transformations, including esterification, transesterification, and the formation of polyurethanes. lupinepublishers.comlupinepublishers.comresearchgate.net The hydroxyl group in this compound offers a handle for immobilization onto solid supports, potentially leading to the development of heterogeneous catalysts with enhanced recyclability and ease of separation.
Future research could focus on leveraging the Lewis acidity of the tin center, which is a key feature in many organotin-catalyzed reactions. lupinepublishers.com The interaction between the tin atom and the internal ether and terminal hydroxyl functionalities could modulate its catalytic activity and selectivity in novel ways. Investigations into its efficacy in promoting reactions such as lactone polymerization, acetalization, and other acid-catalyzed processes are warranted.
Table 1: Potential Catalytic Applications of this compound Derivatives This table presents hypothetical data for illustrative purposes.
| Catalyst System | Reaction Type | Substrate | Product | Hypothetical Yield (%) | Hypothetical Selectivity (%) |
|---|---|---|---|---|---|
| Immobilized this compound on Silica (B1680970) | Transesterification | Ethyl Acetate, 1-Butanol | Butyl Acetate | 92 | >99 |
| This compound/Lewis Acid Co-catalyst | Aldol Addition | Benzaldehyde, Acetone | 4-Hydroxy-4-phenyl-2-butanone | 85 | 90 (syn) |
| Polymer-supported this compound | Urethane Formation | Isophorone Diisocyanate, Polyethylene Glycol | Polyurethane | 98 | - |
Development of Greener Synthetic Routes for the Compound
The synthesis of organotin compounds traditionally involves the use of organometallic reagents like Grignard or organolithium reagents, which can be hazardous and generate significant waste. lupinepublishers.com Future research should prioritize the development of more sustainable and environmentally friendly synthetic methods for this compound. This aligns with the growing emphasis on green chemistry in the chemical industry.
Potential greener routes could involve direct C-H activation and stannylation of a suitable propanol (B110389) derivative, thereby avoiding the use of pre-functionalized starting materials. Another avenue for exploration is the use of less toxic and more abundant tin sources. The development of catalytic methods for the synthesis of this compound, using only a substoichiometric amount of a tin precursor, would represent a significant advancement. mdpi.com Furthermore, employing ultrasound or microwave-assisted synthesis could lead to shorter reaction times, reduced energy consumption, and improved yields. mdpi.com
Integration into Flow Chemistry Systems
The use of continuous flow chemistry for the synthesis and application of organometallic compounds has gained significant traction due to enhanced safety, better process control, and scalability. rsc.orgacs.orgtue.nl The highly reactive nature of many organometallic reagents makes their handling in traditional batch processes challenging, especially on a large scale. rsc.orgacs.org Flow chemistry offers a safer and more efficient alternative by utilizing small reactor volumes and providing precise control over reaction parameters such as temperature and mixing. acs.orgresearchgate.net
Future research should focus on developing a continuous flow synthesis of this compound. This would not only improve the safety of its production but also allow for its direct integration into multi-step synthetic sequences, where it can be generated and consumed in situ. nih.govspringernature.comresearchgate.net The ability to perform reactions with this compound in a flow system would open up new possibilities for its use in the synthesis of complex molecules.
Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 10-30 minutes |
| Operating Temperature | -78°C to 25°C | 0°C to 50°C |
| Reagent Stoichiometry | Excess of organometallic reagent often required | Near-stoichiometric amounts |
| Safety Profile | Handling of large quantities of pyrophoric reagents | Small volumes of reactive intermediates at any given time |
| Scalability | Challenging due to exothermicity | Readily scalable by extending operation time |
Design of Next-Generation Organotin Reagents Based on the Compound's Core Structure
The bifunctional nature of this compound makes it an attractive platform for the design of novel, task-specific organotin reagents. The hydroxyl group can be readily modified to introduce other functional groups or to attach the molecule to a solid support. This opens up possibilities for creating a library of new reagents with tailored properties.
For instance, the hydroxyl group could be esterified with a chiral acid to create a chiral organotin reagent for asymmetric synthesis. Alternatively, it could be used to attach the organotin moiety to a polymer, leading to the development of recyclable reagents for Stille cross-coupling reactions. The ether linkage in the backbone of the molecule could also influence the reactivity and selectivity of the tin center, a feature that could be exploited in the design of new catalysts. ugent.beresearchgate.net Research in this area would contribute to the development of more sophisticated and sustainable organotin chemistry.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-[(Tributylstannyl)methoxy]-1-propanol in a laboratory setting?
- Methodology : Tributylstannyl derivatives are typically synthesized via nucleophilic substitution or transmetallation reactions. For this compound, a plausible route involves reacting 3-methoxy-1-propanol with tributyltin chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Ensure strict inert atmosphere (N₂/Ar) to prevent oxidation of the tin moiety .
- Characterization : Use , , and NMR to confirm the stannyl group attachment and methoxy-propanol backbone. Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight .
Q. How can researchers safely handle this compound given its potential toxicity?
- Safety Protocols : Tributyltin compounds are highly toxic and bioaccumulative. Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation. Store in airtight containers under inert gas. Dispose via certified hazardous waste services .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention. Documented first-aid procedures for organotin compounds should be prioritized .
Q. What analytical techniques are optimal for quantifying this compound in reaction mixtures?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) or GC-MS (for volatility) can separate and quantify the compound. Use C18 columns with acetonitrile/water gradients .
- Alternative Methods : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for tin detection, enabling trace-level quantification in complex matrices .
Advanced Research Questions
Q. How does the steric bulk of the tributylstannyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The tributylstannyl group participates in Stille couplings, but steric hindrance may slow transmetallation steps. Computational studies (DFT) can model transition states to predict reactivity with aryl/vinyl halides. Compare kinetic data with less hindered analogs (e.g., trimethylstannyl derivatives) .
- Experimental Design : Conduct competition experiments using equimolar mixtures of tributylstannyl and trimethylstannyl derivatives to quantify relative reaction rates with Pd catalysts .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Degradation Studies : Accelerated stability testing at 40–60°C in buffered solutions (pH 3–10) reveals hydrolysis pathways. Monitor via NMR for tin-oxygen bond cleavage and formation of tributyltin hydroxide byproducts. LC-MS identifies degradation products .
- Recommendations : Store the compound at –20°C in anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Avoid aqueous or protic environments during synthesis .
Q. How can researchers mitigate competing side reactions when using this compound in multi-step syntheses?
- Side Reactions : The stannyl group may undergo unintended transmetallation or oxidation. For example, in the presence of Lewis acids (e.g., AlCl₃), tin-to-aluminum transfer can occur, altering reaction outcomes .
- Optimization Strategies : Use chelating agents (e.g., 2,2'-bipyridyl) to stabilize Pd catalysts in Stille couplings. Pre-purify starting materials to remove trace oxidants (e.g., peroxides) that degrade the stannyl group .
Q. What role does the methoxy-propanol moiety play in modulating the solubility and reactivity of this organotin compound?
- Solubility Analysis : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the propanol chain introduces mild hydrophilicity. Compare logP values with non-hydroxylated analogs to quantify polarity shifts .
- Reactivity Impact : The hydroxyl group may act as a hydrogen-bond donor, influencing substrate-catalyst interactions in coupling reactions. IR spectroscopy can identify H-bonding patterns in solution .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies of tributylstannyl compounds: How to reconcile conflicting data?
- Case Study : If Study A reports higher yields for Stille couplings than Study B, compare reaction conditions (e.g., catalyst loading, solvent, temperature). Tributylstannyl reagents are sensitive to oxygen and moisture; trace impurities may explain variability .
- Resolution : Reproduce reactions under rigorously controlled anhydrous/anaerobic conditions. Use internal standards (e.g., triphenylmethane) to normalize yield calculations .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
